Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A Technical Guide
Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The outlined synthetic pathway proceeds through the formation of the core heterocyclic system, 2-oxa-6-azaspiro[3.3]heptane, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Reaction Pathway
The synthesis is a multi-step process commencing with the construction of the N-tosyl protected spirocycle from a commercially available starting material. Subsequent deprotection of the tosyl group yields the free secondary amine, which is then protected with a Boc group to afford the final product.
Caption: Overall synthetic scheme for Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core and subsequent N-Boc protection.
Step 1: Synthesis of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
This initial step involves the formation of the spirocyclic core via a double cyclization reaction.
Experimental Workflow
Caption: Workflow for the synthesis of the N-tosyl protected intermediate.
Methodology:
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To a solution of tribromopentaerythritol (1 equivalent) and p-toluenesulfonamide (1.1 equivalents) in ethanol, potassium hydroxide (KOH) (3 equivalents) is added.
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The resulting mixture is heated to reflux and maintained at this temperature for an extended period (typically 48-96 hours), with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
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The solid is washed sequentially with water and cold ethanol to remove impurities.
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The product, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, is dried under vacuum.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| Tribromopentaerythritol | 1 eq | Starting material |
| p-Toluenesulfonamide | 1.1 eq | Nitrogen source |
| Potassium Hydroxide | 3 eq | Base |
| Ethanol | - | Solvent |
Step 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
This step involves the removal of the tosyl protecting group to yield the parent spirocyclic amine. The free amine is often isolated as a more stable salt.
Methodology:
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The 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1 equivalent) is suspended in an appropriate solvent, such as tetrahydrofuran (THF).
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Magnesium turnings (excess) are added to the suspension.
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The reaction is initiated, often with the aid of a sonicator or by heating, and stirred until the starting material is consumed.
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The reaction is carefully quenched, and the resulting free amine is extracted into an organic solvent.
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To facilitate isolation and improve stability, the free amine can be converted to a salt (e.g., oxalate or sulfonate) by treatment with the corresponding acid.[1]
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane | 1 eq | Protected amine |
| Magnesium Turnings | Excess | Deprotecting agent |
| Tetrahydrofuran (THF) | - | Solvent |
Step 3: Synthesis of Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
The final step is the protection of the secondary amine with a Boc group.
Methodology:
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2-Oxa-6-azaspiro[3.3]heptane (or its salt, with appropriate addition of a base to liberate the free amine) (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.
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A base, such as triethylamine or sodium bicarbonate (if starting from the salt), is added.
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Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) is added portion-wise to the solution at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred until the starting amine is fully consumed.
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The reaction is quenched, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Oxa-6-azaspiro[3.3]heptane | 1 eq | Free amine |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1-1.2 eq | Boc-protecting agent |
| Triethylamine/NaHCO₃ | Excess | Base |
| Dichloromethane (DCM) | - | Solvent |
Quantitative Data Summary
While a consolidated report with yields for the direct synthesis of the title compound is not available in the surveyed literature, the following table provides typical yields for analogous reactions found in the literature for the synthesis of similar spirocyclic systems.
| Step | Product | Typical Yield Range | Reference |
| 1 | 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane | Not explicitly stated, but multi-gram synthesis is reported. | [2] |
| 2 | 2-Oxa-6-azaspiro[3.3]heptane (as a salt) | Yields can be variable; improved methods report higher efficiency.[1] | [1][3] |
| 3 | Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | Boc-protection of amines typically proceeds in high yield (>90%). | Standard organic chemistry procedure. |
Characterization Data
The final product, Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, is a commercially available compound. The expected characterization data is as follows:
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 1223573-41-8 |
| Appearance | Solid |
| ¹H NMR | Expected signals for the spirocyclic core protons and the tert-butyl group. |
| ¹³C NMR | Expected signals for the spirocyclic carbons, the carbonyl carbon of the Boc group, and the tert-butyl carbons. |
| Mass Spectrometry | [M+H]⁺ = 200.1281 |
This guide provides a comprehensive overview of a viable synthetic route to Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate based on established chemical literature. Researchers should optimize the reaction conditions for their specific laboratory settings to achieve the best results.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
